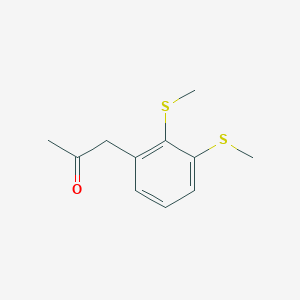
3-Hydroxy-5-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methoxybenzenesulfonamide is an organic compound characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxybenzenesulfonamide typically involves the sulfonation of 3-hydroxy-5-methoxybenzene. This can be achieved through the reaction of 3-hydroxy-5-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 3-methoxy-5-sulfonylbenzaldehyde.
Reduction: Formation of 3-hydroxy-5-methoxybenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved may include inhibition of folate synthesis in bacteria, making it a potential antimicrobial agent.
Comparación Con Compuestos Similares
3-Hydroxybenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxybenzenesulfonamide: Lacks the hydroxyl group, which may influence its solubility and biological activity.
3-Methoxybenzenesulfonamide:
Uniqueness: 3-Hydroxy-5-methoxybenzenesulfonamide is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
95234-76-7 |
|---|---|
Fórmula molecular |
C7H9NO4S |
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
3-hydroxy-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clave InChI |
GKZXBOVZQZWWSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















